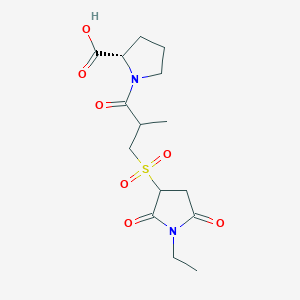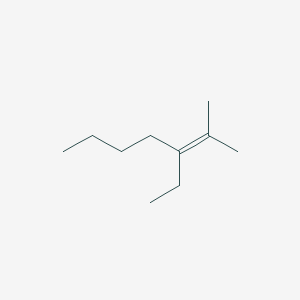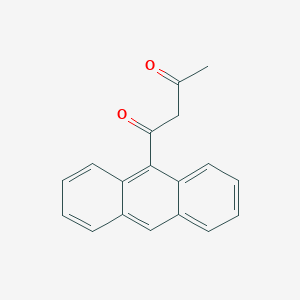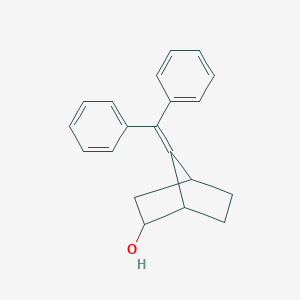
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol, also known as norcaraneol, is a bicyclic alcohol compound with a molecular formula of C17H18O. It is a colorless liquid with a pleasant odor and is commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.2.1)heptan-2-ol.
Mechanism Of Action
The mechanism of action of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol is not well understood. However, it is believed that the compound acts as a nucleophile in various chemical reactions. It has been shown to undergo various reactions, including Diels-Alder reactions, Michael additions, and aldol reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol are not well studied. However, the compound has been shown to exhibit low toxicity and is considered safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol in laboratory experiments is its high reactivity. The compound can undergo various chemical reactions, making it an ideal reagent for the synthesis of various organic compounds. Another advantage is its low toxicity, making it safe for use in laboratory experiments.
One of the limitations of using 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol in laboratory experiments is its high cost. The compound is relatively expensive, making it difficult for researchers with limited budgets to use it in their experiments.
Future Directions
There are several future directions for the use of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol in scientific research. One of the primary areas of research is in the synthesis of chiral intermediates and natural products. The compound has been shown to be an effective reagent for the synthesis of various chiral intermediates, and further research in this area could lead to the development of new drugs and pharmaceuticals.
Another area of research is in the development of new chemical reactions using 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol as a reagent. The compound has been shown to undergo various chemical reactions, and further research in this area could lead to the development of new synthetic methods for the preparation of organic compounds.
Conclusion:
In conclusion, 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol is a valuable compound in the field of organic chemistry. Its high reactivity and low toxicity make it an ideal reagent for the synthesis of various organic compounds. The compound has been extensively used in scientific research for its various applications, including the synthesis of chiral intermediates and natural products, as well as in the field of pharmaceuticals. Further research in this area could lead to the development of new drugs and synthetic methods for the preparation of organic compounds.
Synthesis Methods
The synthesis of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol involves the reaction between norcarane and benzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions and produces the desired product in good yields. This synthesis method has been widely used in the preparation of various organic compounds, including chiral intermediates, natural products, and pharmaceuticals.
Scientific Research Applications
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol has been extensively used in scientific research for its various applications. One of the primary research areas is in the synthesis of chiral intermediates and natural products. The compound has been used as a reagent for the synthesis of various chiral intermediates, including amino acids, alcohols, and ketones.
Another significant application of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol is in the field of pharmaceuticals. The compound has been used as a starting material in the synthesis of various pharmaceuticals, including anti-tumor agents, anti-inflammatory drugs, and anti-viral agents.
properties
CAS RN |
100783-34-4 |
|---|---|
Product Name |
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol |
Molecular Formula |
C20H20O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
7-benzhydrylidenebicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C20H20O/c21-18-13-16-11-12-17(18)20(16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2 |
InChI Key |
GVKPDAZZFVJVQF-UHFFFAOYSA-N |
SMILES |
C1CC2C(CC1C2=C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C1CC2C(CC1C2=C(C3=CC=CC=C3)C4=CC=CC=C4)O |
synonyms |
7-(diphenylmethylene)bicyclo(2.2.1)heptan-2-ol DBHO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




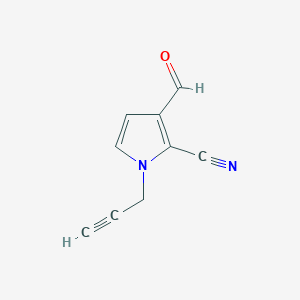

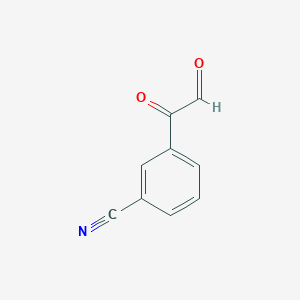
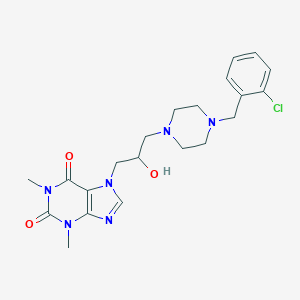
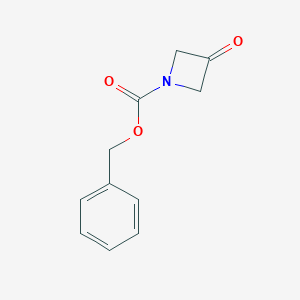
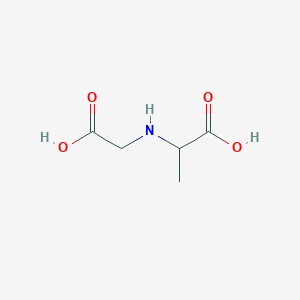
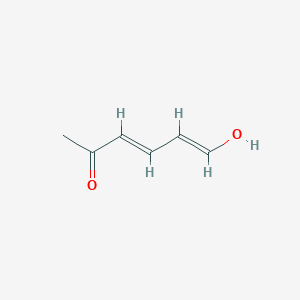
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
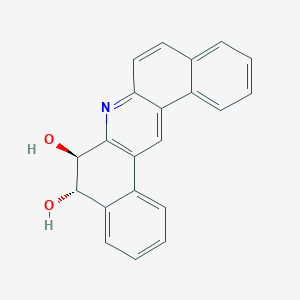
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
